- Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2395-2398

Cas no 97-08-5 (4-Chloro-3-nitrobenzenesulfonyl chloride)

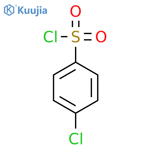

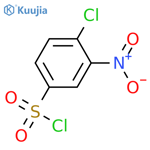

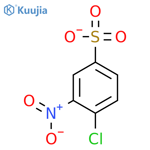

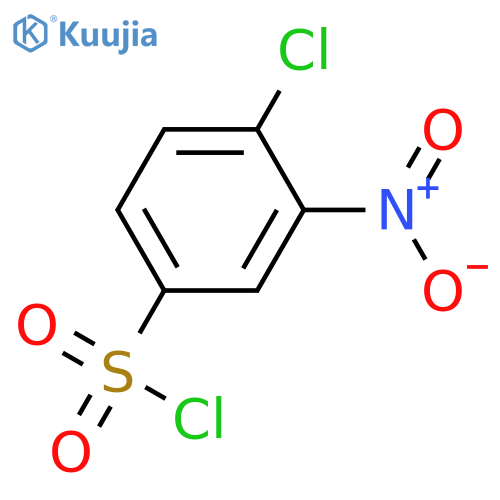

97-08-5 structure

Nome do Produto:4-Chloro-3-nitrobenzenesulfonyl chloride

4-Chloro-3-nitrobenzenesulfonyl chloride Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Chloro-3-nitrobenzene-1-sulfonyl chloride

- 4-Chloro-3-nitrobenzenesulfonyl Chloride

- 3-nitro-4-chlorobenzene sulfonic acid chloride

- 3-nitro-4-chlorobenzenesulfonyl chloride

- 3-nitro-4-chlorosulfonyl chloride

- 4-chloro-3-nitro-benzenesulfonyl chloride

- 4-chloro-3-nitrophenylsulfonyl chloride

- Benzenesulfonyl chloride,4-chloro-3-nitro

- Yellow Sulfon Chloride

- Benzenesulfonyl chloride, 4-chloro-3-nitro-

- 4-Chloro-3-nitrobenzenesulfonylchloride

- 4-Chloro-3-nitrobenzenesulphonyl chloride

- 4-Chloro-3-nitro benzene sulfonyl chloride

- SEWNAJIUKSTYOP-UHFFFAOYSA-N

- chloro(4-chloro-3-nitrophenyl)sulfone

- KSC486M2P

- SEWNAJIUKSTYOP-UHFFFAOYSA-

- K

- 4-Chloro-3-nitrobenzenesulfonyl chloride (ACI)

- 4-Chloro-5-nitrobenzenesulfonyl chloride

- 4-chloro-3-nitrobenzenesulfonic acid chloride

- 97-08-5

- 2-Chloro-1-nitrobenzene-5-sulfonyl chloride

- W-100118

- Z56889113

- CS-W001161

- 4-chloro-3-nitrobenzensulfonyl chloride

- 9H74VBH6E8

- 4-Chloro-3-nitro-benzenesulphonyl chloride

- AKOS000119642

- NS00040509

- 4-chloro-3-nitro -benzenesulfonyl chloride

- SCHEMBL376610

- DS-0534

- DB-001494

- 3-nitro 4-chlorobenzenesulfonyl chloride

- C1887

- F0808-2030

- 3-nitro 4-chlorobenzenesulfonylchloride

- 3-nitro-4-chlorobenzenesulphonyl chloride

- 3-nitro-4-chlorobenzenesulfonylchloride

- EN300-17131

- DTXSID2059148

- 2-nitrochlorobenzene-4-sulfonyl chloride

- 4-Chloro-3-nitrobenzenesulfonyl chloride, 96%

- MFCD00007440

- 3-nitro-4-chloro-benzene-sulfonic acid-chloride

- DTXCID6049018

- EINECS 202-558-2

- 4-chloro-3-nitrobenzene sulphonyl chloride

- 4-chloro-3-nitro-benzenesulphonic acid chloride

- 4-Chloro-3-nitrobenzenesulfonyl chloride

-

- MDL: MFCD00007440

- Inchi: 1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H

- Chave InChI: SEWNAJIUKSTYOP-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C(Cl)=CC=C(S(Cl)(=O)=O)C=1)=O

- BRN: 1978600

Propriedades Computadas

- Massa Exacta: 254.91600

- Massa monoisotópica: 254.915984

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 1

- Complexidade: 320

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 2.3

- Superfície polar topológica: 88.3

Propriedades Experimentais

- Cor/Forma: Brown or white powder.

- Densidade: 1.696 (estimate)

- Ponto de Fusão: 58.0 to 62.0 deg-C

- Ponto de ebulição: 356°C (rough estimate)

- Ponto de Flash: 169.1 ºC

- Índice de Refracção: 1.6000 (estimate)

- PSA: 88.34000

- LogP: 3.77970

- Solubilidade: Not determined

- Sensibilidade: Moisture Sensitive

4-Chloro-3-nitrobenzenesulfonyl chloride Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H314

- Declaração de Advertência: P280,P305+P351+P338,P310

- Número de transporte de matérias perigosas:UN 3261 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 34

- Instrução de Segurança: S26-S27-S28-S36/37/39-S45-S8-S30-S22

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Frases de Risco:R14; R29; R34

- Classe de Perigo:8

- Termo de segurança:8

- PackingGroup:II

- Grupo de Embalagem:II

- Condição de armazenamento:Store at room temperature

4-Chloro-3-nitrobenzenesulfonyl chloride Dados aduaneiros

- CÓDIGO SH:2904909090

- Dados aduaneiros:

China Customs Code:

2904909090Overview:

2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Chloro-3-nitrobenzenesulfonyl chloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | C350280-10g |

4-Chloro-3-nitrobenzenesulfonyl Chloride |

97-08-5 | 10g |

$ 110.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D517967-10g |

4-Chloro-3-nitrobenzenesulfonylchloride |

97-08-5 | 97% | 10g |

$265 | 2023-08-31 | |

| Enamine | EN300-17131-0.5g |

4-chloro-3-nitrobenzene-1-sulfonyl chloride |

97-08-5 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| TRC | C350280-1000mg |

4-Chloro-3-nitrobenzenesulfonyl Chloride |

97-08-5 | 1g |

$ 75.00 | 2023-04-18 | ||

| Life Chemicals | F0808-2030-1g |

4-Chloro-3-nitrobenzenesulfonyl chloride |

97-08-5 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21632-100g |

4-Chloro-3-nitrobenzenesulfonyl chloride, 98% |

97-08-5 | 98% | 100g |

¥6070.00 | 2023-03-02 | |

| Fluorochem | 214625-5g |

4-Chloro-3-nitrobenzene-1-sulfonyl chloride |

97-08-5 | 95% | 5g |

£19.00 | 2022-03-01 | |

| ChemScence | CS-W001161-100g |

4-Chloro-3-nitrobenzenesulfonyl chloride |

97-08-5 | ≥97.0% | 100g |

$110.0 | 2022-04-26 | |

| Ambeed | A419747-1g |

4-Chloro-3-nitrobenzenesulfonyl Chloride |

97-08-5 | 96% | 1g |

$12.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65400-25G |

4-chloro-3-nitro-benzenesulfonyl chloride |

97-08-5 | 95% | 25g |

¥ 382.00 | 2023-04-12 |

4-Chloro-3-nitrobenzenesulfonyl chloride Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; 120 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Chlorosulfonic acid

Referência

- Synthesis of 2-nitrophenol-4-sulfonylamide, Shiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13

Synthetic Routes 3

Synthetic Routes 4

Condições de reacção

1.1 rt

1.2 Reagents: Chlorosulfonic acid ; rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt

1.3 -

1.2 Reagents: Chlorosulfonic acid ; rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt

1.3 -

Referência

- Preparation of pipothiazine, its pharmaceutical acceptable salts and derivatives from 1-chloro-2-nitrobenzene via reductive cyclization of N,N-dimethyl-3-nitro-4-phenylthiobenzenesulfonamide, Argentina, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; rt; rt → 130 °C; 30 h, 130 °C

Referência

- An alternative synthetic route to the neuroleptic compound Pipothiazine, ARKIVOC (Gainesville, 2009, (2009), 33-41

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; rt → 100 °C

1.2 30 min

1.3 Reagents: Thionyl chloride ; 1 h, 78 °C

1.2 30 min

1.3 Reagents: Thionyl chloride ; 1 h, 78 °C

Referência

- Preparation of N-Alkyl substituted 3-amino-4-chloro-benzenesulfonamides, Ranliao Yu Ranse, 2012, 49(4), 29-31

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium chloride , Chlorosulfonic acid Solvents: 1,2-Dichloroethane ; 20 min, 55 - 60 °C; 5 h, 55 - 60 °C

Referência

- Green preparation method of 2-nitro-4-methylsulfonyl benzoic acid, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; 2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Preparation of benzenesulfonic acid esters and related compounds as anticoagulants, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; 2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt

Referência

- Arylsulfonyloxy- and arylsulfamoyl-alkylammonium salts as thrombin inhibitors and their preparation, and pharmaceutical compositions and use in the treatment of thromboembolic disease, World Intellectual Property Organization, , ,

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; rt → 60 °C; 30 min, 60 °C; 60 °C → 120 °C; 4 h, 120 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity, Jingxi Shiyou Huagong, 2005, (4), 10-12

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sulfur trioxide , Chlorosulfonic acid ; rt → 110 °C; 110 °C → 35 °C; 35 °C → 40 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 40 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 40 °C

Referência

- Method for manufacturing aromatic sulfonyl chloride derivative, China, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; 1.5 h, rt; 4 h, 110 °C; 110 °C → 70 °C

1.2 Reagents: Thionyl chloride ; 2 h, 70 °C

1.2 Reagents: Thionyl chloride ; 2 h, 70 °C

Referência

- Process for the preparation of 3-amino-4-hydroxybenzenesulfonamide, China, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 10 h, reflux

Referência

- Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety, Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; 120 °C

Referência

- Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ; 6 h, reflux

Referência

- Preparation of tetrahydropyranalkyl carboxamide derivatives as inhibitors of apo β-related lipoprotein secretion, European Patent Organization, , ,

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Phosphorus pentoxide , Chlorosulfonic acid Catalysts: Sulfamic acid , Ammonium sulfate , Ammonium chloride ; 1 h, 30 - 35 °C; 10 h, 90 - 120 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referência

- Preparation of nitrobenzenesulfonyl chloride derivatives, China, , ,

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Chlorosulfonic acid ; 16 h, 120 °C

Referência

- Synthesis and Antitubulin Activity of N1- and N4-Substituted 3,5-Dinitro Sulfanilamides against African Trypanosomes and Leishmania, Journal of Medicinal Chemistry, 2004, 47(7), 1823-1832

4-Chloro-3-nitrobenzenesulfonyl chloride Raw materials

- 4-Chloro-3-nitrobenzenesulfonic acid

- 4-Chlorobenzene-1-sulfonyl chloride

- 4-Chloro-3-nitrobenzenesulfonyl chloride

- 4-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt

4-Chloro-3-nitrobenzenesulfonyl chloride Preparation Products

4-Chloro-3-nitrobenzenesulfonyl chloride Fornecedores

atkchemica

Membro Ouro

(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride

Número da Ordem:CL18553

Estado das existências:in Stock

Quantidade:1g/5g/10g/100g

Pureza:95%+

Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:41

Preço ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride

Número da Ordem:sfd1992

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:32

Preço ($):discuss personally

4-Chloro-3-nitrobenzenesulfonyl chloride Literatura Relacionada

-

Mathieu Razavet,Sian C. Davies,David L. Hughes,J. Elaine Barclay,David J. Evans,Shirley A. Fairhurst,Xiaoming Liu,Christopher J. Pickett Dalton Trans. 2003 586

-

2. C5-Morpholinomethylation of N1-sulfonylcytosines by a one-pot microwave assisted Mannich reactionJosipa Mati?,Irena Nekola,Aleksandar Vi?njevac,Renata Kobeti?,Irena Martin-Kleiner,Marijeta Kralj,Biserka ?ini? Org. Biomol. Chem. 2018 16 2678

-

P. Pacholak,J. Krajewska,P. Wińska,J. Dunikowska,U. Gogowska,J. Mierzejewska,K. Durka,K. Wo?niak,A. E. Laudy,S. Luliński RSC Adv. 2021 11 25104

-

4. Lewis-base adducts of main Group 1 metal compounds. Part 2. Syntheses and structures of [Li4Cl4(pmdien)3] and [LiI(pmdien)]Colin L. Raston,Brian W. Skelton,Claire R. Whitaker,Allan H. White J. Chem. Soc. Dalton Trans. 1988 987

-

Lucjan B. Jerzykiewicz,Józef Utko,Marek Duczmal,Piotr Sobota Dalton Trans. 2009 5450

97-08-5 (4-Chloro-3-nitrobenzenesulfonyl chloride) Produtos relacionados

- 2171983-76-7(5-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)oxolane-3-carboxylic acid)

- 1396751-29-3(N-[(furan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide)

- 60505-01-3(3-acetamido-4-phenylbutanoic acid)

- 922090-53-7(N-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl-4-methanesulfonylbenzamide)

- 2229019-09-2(5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2-oxazol-4-amine)

- 953745-07-8(3-methyl-6-(pyridin-3-yl)-1,2oxazolo5,4-bpyridine-4-carboxylic acid)

- 2228409-17-2(3-(3-chloro-2,4-difluorophenyl)methylazetidine)

- 2229264-93-9(5-(1-methyl-1H-imidazol-5-yl)-1H-imidazol-2-amine)

- 2229495-53-6(N-4-(3-amino-2,2-dimethylcyclopropyl)phenylacetamide)

- 439108-63-1(1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride

Pureza:99%

Quantidade:500g

Preço ($):157.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito